6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1414958-33-0
VCID: VC2870679
InChI: InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H
SMILES: C1C2CNCC1O2.Cl
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

CAS No.: 1414958-33-0

Cat. No.: VC2870679

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride - 1414958-33-0

Specification

CAS No. 1414958-33-0
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H
Standard InChI Key AEUJPECOKQPLTC-UHFFFAOYSA-N
SMILES C1C2CNCC1O2.Cl
Canonical SMILES C1C2CNCC1O2.Cl

Introduction

Chemical Structure and Properties

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is characterized by its distinctive bicyclic framework. The parent compound features a bicyclo[3.1.1] structure with a total of seven atoms in the ring system - five carbon atoms, one nitrogen atom, and one oxygen atom. The hydrochloride form represents the salt created with hydrochloric acid, enhancing water solubility and making it more suitable for pharmaceutical applications .

The molecular structure contains a bridged system where the oxygen atom serves as a bridge in the bicyclic framework. The nitrogen atom in the ring contributes to the molecule's basicity, while the oxygen imparts polarity and affects reactivity. This unique arrangement creates a conformationally restricted structure that can be valuable in drug design .

Basic Physical and Chemical Properties

The compound exhibits specific chemical and physical properties that define its behavior in various applications:

PropertyValue
Molecular FormulaC5H10ClNO (or C5H9NO·HCl)
Molecular Weight135.59 g/mol
Physical StateSolid
Structure TypeBicyclic with oxygen and nitrogen heteroatoms
ChiralityAchiral (parent compound)
CAS Number1414958-33-0

The achiral nature of the parent structure (6-Oxa-3-azabicyclo[3.1.1]heptane) can be advantageous in drug design by reducing the complexity associated with chiral centers. The hydrochloride salt formation improves the compound's solubility and stability characteristics, making it more suitable for pharmaceutical formulations and research applications .

Nomenclature and Identification

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is recognized through various chemical identifiers and nomenclature systems. The systematic understanding of these identifiers is crucial for accurate database searches and chemical classification.

Standard Identifiers

The compound can be identified using several standardized chemical notations:

Identifier TypeValue
IUPAC Name6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride
CAS Registry Number1414958-33-0
InChIInChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H
InChI KeyAEUJPECOKQPLTC-UHFFFAOYSA-N
SMILESC1C2CNCC1O2.Cl
PubChem CID71743590

The IUPAC name describes the structural arrangement, with the prefix "6-oxa-3-aza" indicating the positions of the oxygen and nitrogen atoms in the bicyclic system . The CAS Registry Number serves as a unique identifier for the chemical substance in scientific literature and regulatory documentation .

Common Synonyms

The compound is known by several synonyms in scientific and commercial contexts:

  • 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1)

  • 6-Oxa-3-aza-bicyclo[3.1.1]heptane hydrochloride

  • 6-oxa-3-azabicyclo[3.1.1]heptane HCl

  • 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride

These alternative names may appear in scientific literature, commercial catalogs, or regulatory documentation, but they all refer to the same chemical entity.

Synthesis and Preparation

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride involves several chemical transformations starting from relatively simple and inexpensive precursors. Understanding the synthetic routes is important for researchers interested in preparing this compound or its derivatives.

Key Structural Features in Synthesis

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane derivatives focuses on establishing the bicyclic framework with precise control of stereochemistry. The key challenges in synthesis include:

  • Formation of the bicyclo[3.1.1] system

  • Integration of the nitrogen and oxygen heteroatoms in specific positions

  • Control of stereochemistry during ring formation

  • Conversion to the hydrochloride salt form for enhanced stability and solubility

These synthetic considerations are important for researchers seeking to prepare the compound or develop new synthetic methodologies for related bicyclic structures.

Applications in Medicinal Chemistry

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride has emerging significance in medicinal chemistry, particularly due to its unique structural features that make it valuable in drug discovery efforts.

Role as a Morpholine Isostere

The compound serves as a valuable building block in medicinal chemistry, particularly due to its structural similarity to morpholine. This similarity allows it to function as a morpholine isostere, which is beneficial in drug design for creating compounds with specific pharmacological properties. Morpholine-containing compounds are widely used in pharmaceutical development, and isosteric replacements can lead to improved drug properties including:

  • Enhanced metabolic stability

  • Modified lipophilicity

  • Altered hydrogen bonding capabilities

  • Improved target selectivity

The conformationally restricted nature of 6-Oxa-3-azabicyclo[3.1.1]heptane provides a rigid scaffold that can precisely position functional groups in three-dimensional space, potentially enhancing binding to biological targets .

Brand/ReferencePurityPriceEstimated Delivery
IN-DA001GH797%Inquiry requiredApril 22, 2025
54-OR7384895%845.00 €April 23, 2025
10-F38785095.0%Inquiry requiredMay 2, 2025
3D-PGC95833Min. 95%Not availableDiscontinued product

This information suggests that the compound is available in research-grade purity (95-97%), with deliveries possible within a few weeks of ordering . The pricing information indicates that it is a specialty chemical, likely produced in smaller quantities for research purposes rather than bulk industrial applications.

Related Compounds and Derivatives

The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold serves as a foundation for various derivatives with potential applications in synthetic and medicinal chemistry.

Parent Compound

The parent compound, 6-Oxa-3-azabicyclo[3.1.1]heptane (CAS: 112461-31-1, Molecular Formula: C5H9NO, Molecular Weight: 99.13 g/mol), is the free base form without the hydrochloride component . This compound is itself of interest in chemical research, particularly as a building block for more complex structures.

Notable Derivatives

One significant derivative documented in the search results is 6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, a novel bridged bicyclic morpholinethione that has been prepared through a six-step synthesis . This thione derivative demonstrates how the basic scaffold can be modified to introduce additional functional groups, potentially altering its chemical and biological properties.

Other potential modifications of the basic structure might include:

  • Substitution at various positions of the bicyclic framework

  • Formation of different salt forms (beyond the hydrochloride)

  • Introduction of functional groups at the nitrogen atom

  • Incorporation into larger molecular structures as a subunit

These structural variations could lead to compounds with diverse properties and potential applications in pharmaceutical research and development .

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